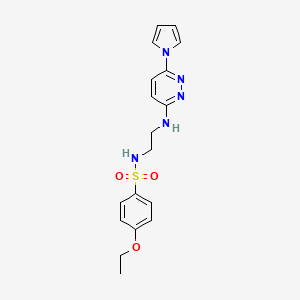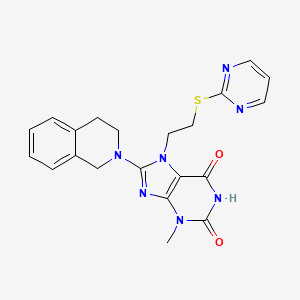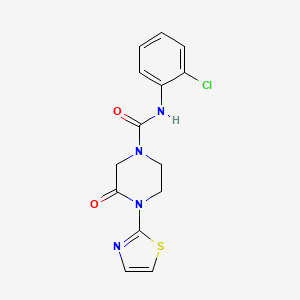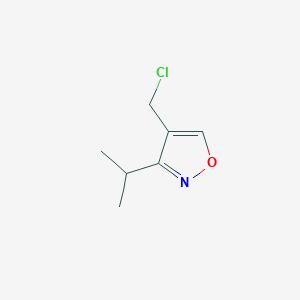
N-(2,2-diethoxyethyl)-4-(2,2,2-trifluoroethoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,2-diethoxyethyl)-4-(2,2,2-trifluoroethoxy)benzamide, also known as TFEDEB, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a member of the benzamide family and is characterized by its unique structure, which contains both diethoxyethyl and trifluoroethoxy functional groups. In
Scientific Research Applications
Antiarrhythmic Activity :
- Benzamides with 2,2,2-trifluoroethoxy ring substituents, including compounds similar to the queried chemical, have been evaluated for antiarrhythmic activity. One such compound, flecainide acetate, was identified for clinical trials as an antiarrhythmic agent (Banitt, Bronn, Coyne, & Schmid, 1977).
Melanoma Imaging and Treatment :
- Radioiodinated benzamides with structural similarities have been used for melanoma imaging. These compounds demonstrated significant uptake in melanoma, indicating potential for both diagnostic imaging and radionuclide therapy (Eisenhut, Hull, Mohammed, Mier, Lay, Just, Gorgas, Lehmann, & Haberkorn, 2000).
Inhibitors of Stearoyl-CoA Desaturase-1 :
- Similar benzamides have been studied as inhibitors of stearoyl-CoA desaturase-1 (SCD-1), a potential target for treating metabolic diseases. A particular compound in this category demonstrated potent inhibitory effects and dose-dependent changes in plasma desaturation index (Uto, Ogata, Kiyotsuka, Miyazawa, Ueno, Kurata, Deguchi, Yamada, Watanabe, Takagi, Wakimoto, Okuyama, Konishi, Kurikawa, Kono, & Osumi, 2009).
Antispasmodic and Antihypoxic Properties :
- Benzamides are recognized for their physiological activity, including antispasmodic and antihypoxic properties. This research area explores the effects of substituents on these properties (Bakibaev, Gorshkova, Arbit, Filimonov, & Saratikov, 1994).
Chemical Synthesis and Molecular Structures :
- Studies in chemistry have focused on the synthesis and structural analysis of similar benzamides, contributing to a better understanding of their chemical properties and potential applications (Yu, Ma, & Yu, 2012).
Antihyperglycemic Agents :
- A series of benzamide derivatives, structurally related to the queried compound, have been prepared as potential antidiabetic agents. These studies identified specific compounds with promising activity against diabetes mellitus (Nomura, Kinoshita, Satoh, Maeda, Murakami, Tsunoda, Miyachi, & Awano, 1999).
New Supramolecular Packing Motifs :
- Research in material science has explored the structure of benzene tricarboxamides similar to the queried chemical. They exhibit novel organizational motifs, potentially useful in the design of liquid crystals and other materials (Lightfoot, Mair, Pritchard, & Warren, 1999).
properties
IUPAC Name |
N-(2,2-diethoxyethyl)-4-(2,2,2-trifluoroethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3NO4/c1-3-21-13(22-4-2)9-19-14(20)11-5-7-12(8-6-11)23-10-15(16,17)18/h5-8,13H,3-4,9-10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXSRIQUCGHUUAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC(=O)C1=CC=C(C=C1)OCC(F)(F)F)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2462315.png)



![2-(4-(Ethylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2462321.png)

![1-(2-bromophenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2462324.png)



![Tert-butyl 4-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B2462331.png)
![2-cyano-N-[3-(piperidine-1-sulfonyl)phenyl]acetamide](/img/structure/B2462332.png)

